molecular formula C15H19NO4 B12538340 Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- CAS No. 748788-67-2

Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-

Cat. No.: B12538340
CAS No.: 748788-67-2
M. Wt: 277.31 g/mol
InChI Key: ZVUZXFHQYIMROB-WCQYABFASA-N
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Description

Molecular Formula: C₁₅H₁₉NO₄ Average Mass: 277.320 g/mol Monoisotopic Mass: 277.131408 g/mol Stereochemistry: Two defined stereocenters [(2S)-cyclohexanone and (1R)-nitroethyl groups] Key Features:

  • A cyclohexanone core with a 2-methoxyphenyl substituent and a nitroethyl side chain.
  • The 2-methoxy group on the phenyl ring introduces electron-donating effects, influencing reactivity and intermolecular interactions.
  • CAS Registry Number: 67861-10-3 .

Properties

CAS No.

748788-67-2

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2S)-2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C15H19NO4/c1-20-15-9-5-3-7-12(15)13(10-16(18)19)11-6-2-4-8-14(11)17/h3,5,7,9,11,13H,2,4,6,8,10H2,1H3/t11-,13+/m0/s1

InChI Key

ZVUZXFHQYIMROB-WCQYABFASA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H](C[N+](=O)[O-])[C@@H]2CCCCC2=O

Canonical SMILES

COC1=CC=CC=C1C(C[N+](=O)[O-])C2CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine, which can further participate in other reactions.

    Substitution: The methoxy group can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso compounds.

Scientific Research Applications

Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Halogen-Substituted Analogs

Cyclohexanone, 2-[(1R)-1-(4-Fluorophenyl)-2-nitroethyl]-, (2S)- Formula: C₁₄H₁₆FNO₃ Mass: 265.284 g/mol (average), 265.111422 g/mol (monoisotopic) Key Difference: Replacement of 2-methoxy with 4-fluoro substituent.

Cyclohexanone, 2-[(1R)-1-(2,4-Dichlorophenyl)-2-nitroethyl]-, (2S)- Formula: C₁₄H₁₄Cl₂NO₃ CAS: 904928-32-1 Key Difference: 2,4-Dichloro substitution introduces steric bulk and electron-withdrawing effects.

(b) Heterocyclic and Extended Substituents

Cyclohexanone, 2-[(1R)-1-(3-Furanyl)-2-nitropropyl]-, (2R)-rel Formula: C₁₃H₁₇NO₄ CAS: 124151-21-9 Key Difference: Replacement of phenyl with 3-furanyl and nitropropyl chain. Impact: The furan ring introduces π-π stacking variability, while the nitropropyl chain may affect conformational flexibility .

(2S,4R)-2-[(1R)-1-(4-Bromophenyl)-2-nitroethyl]-4-ethylcyclohexanone Formula: C₁₆H₂₀BrNO₃ Key Difference: Additional ethyl group at C4 of cyclohexanone and 4-bromo substitution.

Functional Group Modifications

Amino-Substituted Cyclohexanones Example: 2-(Ethylamino)-2-phenylcyclohexanone hydrochloride

  • Formula: C₁₄H₂₀ClNO
  • CAS : 4551-92-2
  • Key Difference: Nitro group replaced by ethylamino (-NHCH₂CH₃).

Nitro-to-Ketone Derivatives Example: (±)-(2R,6R)-2-Allyl-6-(1H-indol-3-yl)-2-(2-methoxyphenyl)-6-methylcyclohexanone

  • Formula: C₂₅H₂₈NO₂
  • Key Difference : Nitroethyl replaced by allyl and indole groups.

Biological Activity

Cyclohexanone derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)- (CAS Number: 61699-16-9) is a notable example, with a molecular formula of C15H19NO4 and a molecular weight of approximately 277.32 g/mol. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Chemical NameCyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-
CAS Number61699-16-9
Molecular FormulaC15H19NO4
Molecular Weight277.32 g/mol

Cyclohexanone derivatives often exhibit biological activities through various mechanisms, including:

  • Antimicrobial Activity : Some studies have shown that cyclohexanone derivatives can inhibit the growth of bacteria and fungi. The presence of the nitro group may enhance this activity by disrupting microbial cell membranes.
  • Cytotoxicity : Research indicates that certain cyclohexanone derivatives possess cytotoxic effects against cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit cell proliferation.
  • Anti-inflammatory Properties : Cyclohexanones may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various cyclohexanone derivatives revealed that those with electron-withdrawing groups, such as nitro and methoxy groups, exhibited enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment :
    In vitro tests on human cancer cell lines demonstrated that the compound induced significant cytotoxicity at micromolar concentrations. Mechanistic studies suggested that it functions by triggering mitochondrial dysfunction and subsequent apoptotic pathways.
  • Anti-inflammatory Activity :
    Another research effort highlighted the anti-inflammatory effects of cyclohexanone derivatives in animal models of inflammation. The compounds reduced edema and inflammatory markers significantly when tested against control groups.

Research Findings

Recent literature reviews emphasize the potential of cyclohexanone derivatives in drug development:

  • Vinylogy Principle : A review article discussed the application of vinylogy in enhancing the biological activity of cyclohexanones through structural modifications, leading to improved pharmacological profiles .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have established correlations between specific functional groups on cyclohexanones and their biological activities, suggesting avenues for further optimization .

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